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Compound of Interest
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Cat. No.: B1672398

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2041706A is a potent and selective agonist of the G protein-coupled receptor 119
(GPR119), a promising therapeutic target for the treatment of type 2 diabetes and obesity. This
technical guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and biological activity of GSK2041706A. Detailed experimental methodologies for
key in vitro and in vivo assays are presented, alongside a summary of its mechanism of action
and effects on glucose homeostasis and body weight.

Chemical Structure and Properties

GSK2041706A is a complex heterocyclic molecule with the chemical formula C23H29N504S.
[1] Its structure features a central pyrazine ring linked to a piperidine moiety and a
phenylsulfonyl group.

Table 1: Chemical and Physical Properties of GSK2041706A
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Property Value Reference

2-({(19)-1-[1-(5-isopropyl-
1,2,4-oxadiazol-3-yl)piperidin-

IUPAC Name 4-yllethyl}oxy)-5-[4- N/A
(methylsulfonyl)phenyl]pyrazin
e

CAS Number 1032824-43-3 [1]
Chemical Formula C23H29N504S [1]
Molecular Weight 471.57 g/mol [1]

CC(C)C1=NOC(=N1)N2CCC(
SMILES CC2)C(C)OC3=NC=C(C=N3)C N/A
4=CC=C(C=C4)S(=0)(=0)C

Appearance Powder [1]

2 years at -20°C (Powder), 2
Storage weeks at 4°C in DMSO, 6 [1]
months at -80°C in DMSO

Physicochemical Characteristics:

GSK2041706A is classified as a Biopharmaceutics Classification System (BCS) Class I
compound, which is characterized by good permeability but poor agueous solubility. This low
solubility can present challenges for oral bioavailability. Studies have investigated different
polymorphic forms of GSK2041706A, with Form B being the more thermodynamically stable
but less soluble form, which was shown to negatively impact oral exposure in nanosuspension
formulations.

Biological Activity and Mechanism of Action

GSK2041706A is a potent and selective agonist for the G protein-coupled receptor 119
(GPR119), with a reported half-maximal effective concentration (EC50) of 4 nM. GPR119 is
primarily expressed on pancreatic [3-cells and enteroendocrine L-cells in the gastrointestinal
tract.
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The activation of GPR119 by GSK2041706A initiates a signaling cascade that plays a crucial
role in glucose homeostasis. The binding of GSK2041706A to GPR119, a Gs-coupled receptor,
stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine
monophosphate (CAMP) levels. This elevation in CAMP has a dual effect:

 In pancreatic (-cells: Increased cAMP levels potentiate glucose-stimulated insulin secretion
(GSIS).

 In enteroendocrine L-cells: Enhanced cAMP signaling promotes the release of incretin
hormones, most notably glucagon-like peptide-1 (GLP-1). GLP-1, in turn, further stimulates
insulin secretion from pancreatic -cells in a glucose-dependent manner.

This dual mechanism of action makes GPR119 agonists like GSK2041706A attractive
therapeutic candidates for type 2 diabetes.
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Click to download full resolution via product page
Caption: GPR119 signaling pathway activated by GSK2041706A.

Preclinical Studies and Efficacy

Preclinical studies, particularly in diet-induced obese (DIO) mouse models, have demonstrated
the therapeutic potential of GSK2041706A in the context of obesity and type 2 diabetes.
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A key study investigated the effects of GSK2041706A as a monotherapy and in combination
with metformin, a first-line treatment for type 2 diabetes. The findings from this 14-day study in
DIO mice are summarized below.

Table 2: Effects of GSK2041706A and Metformin on Body Weight in Diet-Induced Obese Mice

Mean Body Weight Loss

Treatment Group Dose

(%)
Vehicle Control
GSK2041706A 30 mg/kg b.i.d. 7.4%
Metformin 30 mg/kg b.i.d. 3.5%
Metformin 100 mg/kg b.i.d. 4.4%
GSK2041706A + Metformin 30 mg/kg + 30 mg/kg b.i.d. 9.5%
GSK2041706A + Metformin 30 mg/kg + 100 mg/kg b.i.d. 16.7%

The combination of GSK2041706A with metformin resulted in a synergistic effect on weight
loss, which was primarily attributed to a reduction in fat mass. This was accompanied by a
significant reduction in cumulative food intake and an increase in fed plasma GLP-1 levels.

Experimental Protocols
In Vitro cAMP Accumulation Assay

This protocol outlines a method to determine the potency (EC50) of GPR119 agonists by
measuring intracellular cAMP accumulation in a cell-based assay.
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Preparation
1. Culture HEK293 cells stably 2. Prepare serial dilutions of
expressing human GPR119 GSK2041706A in assay buffer
Assay Procedure

3. Seed cells into a
384-well plate

4. Add compound dilutions
to the cells

5. Incubate for 30 minutes
at room temperature

6. Add HTRF lysis buffer and
detection reagents

Data Analysis

7. Read plate on HTRF-compatible
reader (620 nm and 665 nm)

8. Calculate 665/620 nm ratio and
plot against compound concentration

9. Determine EC50 value using
sigmoidal dose-response curve

Click to download full resolution via product page

Caption: Workflow for an in vitro cAMP accumulation assay.
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Materials:

HEK293 cells stably expressing human GPR119

e Cell culture medium (e.g., DMEM with 10% FBS)

o Assay buffer (e.g., HBSS with 20 mM HEPES)

o GSK2041706A and a reference agonist

e CAMP HTRF assay kit (e.g., from Cisbio or PerkinElmer)
o 384-well white microplates

Procedure:

o Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at an appropriate density
and incubate overnight.

e Compound Preparation: Prepare serial dilutions of GSK2041706A and the reference agonist
in assay buffer.

e Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.
 Incubation: Incubate the plate for 30 minutes at room temperature.

» Lysis and Detection: Add the HTRF lysis buffer and detection reagents according to the
manufacturer's protocol.

e Final Incubation: Incubate for 1 hour at room temperature, protected from light.
o Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

» Data Analysis: Calculate the 665/620 nm ratio and plot it against the logarithm of the
compound concentration to determine the EC50 value using a sigmoidal dose-response
curve fit.

In Vivo Diet-Induced Obese (DIO) Mouse Study
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This protocol provides a general framework for evaluating the efficacy of GSK2041706A in a

diet-induced obesity mouse model.

Obesity Induction

1. Start with male C57BL/6J mice
(5-6 weeks old)

2. Feed a high-fat diet (e.g., 60% kcal from fat)
for 8-12 weeks to induce obesity

3. Monitor body weight regularly

Treatme

nt Phase

4. Randomize obese mice into
treatment groups

:

5. Administer vehicle, GSK2041706A, and/or
metformin via oral gavage (b.i.d.)
for 14 days

:

6. Measure daily food intake and
body weight

Endpoint Analysis

8. Analyze plasma for GLP-1,
insulin, and other biomarkers

7. At the end of the study, fast mice
overnight and collect blood samples

9. Harvest and weigh fat pads
and other relevant organs
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Caption: Workflow for a diet-induced obese mouse study.
Animals:
o Male C57BL/6J mice, 5-6 weeks of age at the start of the high-fat diet.
Diet:
» High-fat diet (e.g., 60% of calories from fat) to induce obesity over 8-12 weeks.
o Control group on a standard chow diet.
Treatment:

» Once mice become obese, randomize them into treatment groups (e.g., vehicle,
GSK2041706A, metformin, combination).

o Administer compounds, typically via oral gavage, twice daily (b.i.d.) for the duration of the
study (e.g., 14 days).

e Monitor body weight and food intake regularly throughout the treatment period.
Endpoint Measurements:

o At the end of the treatment period, collect blood samples (typically after an overnight fast) for
analysis of plasma parameters such as GLP-1, insulin, glucose, and lipids.

e Harvest and weigh adipose tissue (e.g., epididymal and inguinal fat pads) and other organs
of interest.

Conclusion

GSK2041706A is a potent GPR119 agonist with a well-defined mechanism of action that
favorably impacts glucose homeostasis. Preclinical data, particularly from studies in diet-
induced obese mice, demonstrate its potential for weight reduction, especially in combination
with metformin. Its primary challenge lies in its poor aqueous solubility, a factor that requires
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careful consideration in formulation development. Further research and clinical evaluation are
necessary to fully elucidate the therapeutic utility of GSK2041706A in the management of type
2 diabetes and obesity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

